

Application Note and Protocol: Flow Cytometry

Analysis of Cell Surface Markers

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Compound of Interest

Compound Name: PB49673382

Cat. No.: B10790080

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Introduction

Flow cytometry is a powerful and versatile technique used for the analysis of single cells in a heterogeneous population. This method allows for the rapid and quantitative measurement of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. By utilizing fluorescently labeled antibodies that bind to specific cell surface markers, researchers can identify and quantify different cell populations within a sample. This application note provides a detailed protocol for the immunofluorescent staining of cell surface markers on peripheral blood mononuclear cells (PBMCs) for analysis by flow cytometry.

Note on Product Number **PB49673382**: Initial searches for a product with the identifier "**PB49673382**" did not yield a specific reagent for flow cytometry. The following protocol is a general procedure for cell surface staining and may require optimization for specific antibodies and cell types.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

- Phosphate-buffered saline (PBS), pH 7.4
- Ficoll-Paque™ PLUS or other density gradient medium
- 15 mL or 50 mL conical centrifuge tubes
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

Procedure:

- Dilute the whole blood sample 1:1 with PBS in a conical tube.[\[1\]](#)
- Carefully layer the diluted blood sample over a volume of Ficoll-Paque™ equal to the original blood sample volume, creating a distinct interface.
- Centrifuge at 400 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.[\[1\]](#)
- After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface into a new conical tube.[\[1\]](#)
- Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300-400 x g for 5-10 minutes at 4°C. Discard the supernatant.[\[1\]](#)
- Repeat the wash step.
- Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
- Adjust the cell concentration to 1×10^7 cells/mL in Flow Cytometry Staining Buffer.[\[1\]](#)

Immunofluorescent Staining of Cell Surface Markers

This protocol outlines the direct immunofluorescent staining of cell surface antigens.

Materials:

- Isolated PBMCs (1×10^7 cells/mL)

- Fluorochrome-conjugated primary antibodies
- Flow Cytometry Staining Buffer
- FACS tubes

Procedure:

- Aliquot 100 μL of the cell suspension (containing 1×10^6 cells) into each FACS tube.
- Optional: To block non-specific antibody binding, add an Fc-blocking reagent and incubate for 10-15 minutes at room temperature.
- Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody to the appropriate tubes. It is recommended to initially test antibody dilutions from 1:50 to 1:100.[\[1\]](#)
- Vortex the tubes gently and incubate for 20-30 minutes at 2-8°C in the dark.
- Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
- Discard the supernatant and repeat the wash step.
- Resuspend the final cell pellet in 200-500 μL of Flow Cytometry Staining Buffer for analysis.
- Analyze the samples on a flow cytometer within one hour.

Data Presentation

The following tables represent example data that can be generated from a flow cytometry experiment.

Table 1: Cell Population Percentages in PBMC Sample

Cell Population	Marker Profile	Percentage of Live Cells (%)
T Helper Cells	CD3+ CD4+	45.2
Cytotoxic T Cells	CD3+ CD8+	25.8
B Cells	CD19+	10.5
NK Cells	CD3- CD56+	8.3
Monocytes	CD14+	10.2

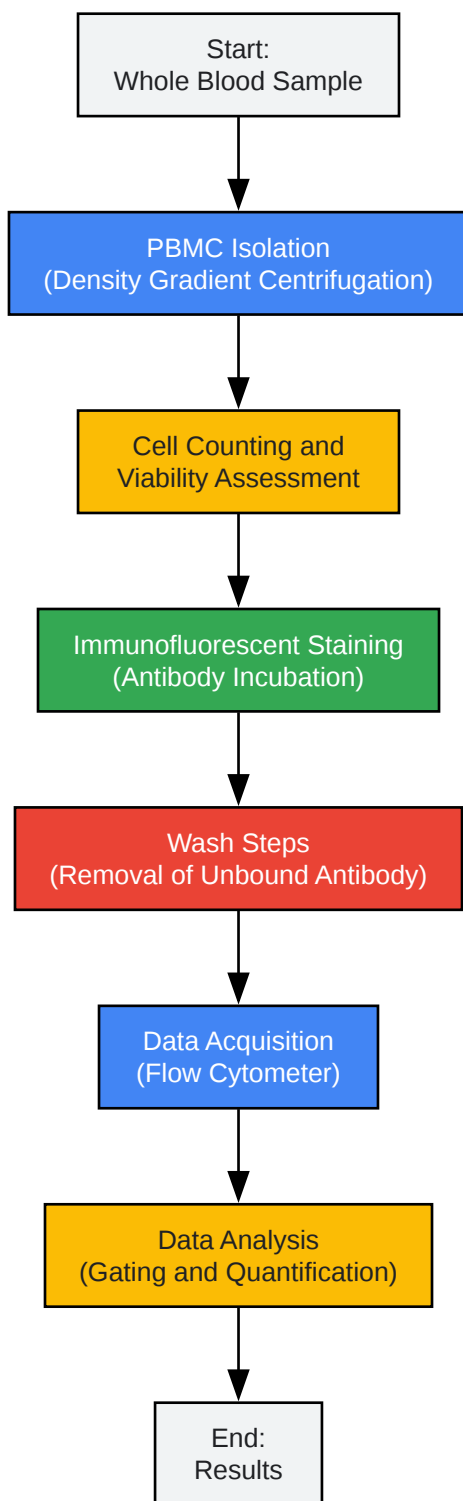
Table 2: Median Fluorescence Intensity (MFI) of Surface Markers

Cell Population	Marker	Median Fluorescence Intensity (MFI)
T Helper Cells	CD4	35,800
Cytotoxic T Cells	CD8	28,500
B Cells	CD19	42,100
Monocytes	CD14	55,900

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for single-cell analysis by flow cytometry.

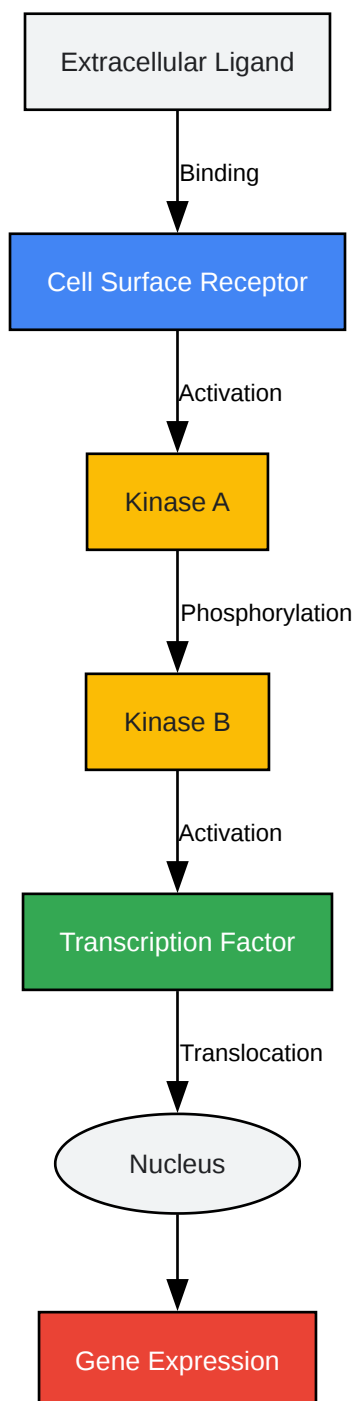


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Caption: General workflow for flow cytometry analysis.

Signaling Pathway (Hypothetical)

As the specific target of "**PB49673382**" is unknown, a hypothetical signaling pathway diagram is provided below for illustrative purposes. This diagram shows a simplified representation of a generic cell surface receptor signaling cascade.



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Caption: A simplified, hypothetical signaling pathway.

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References

- 1. research.pasteur.fr [research.pasteur.fr]
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